2-(Tetrahydrofuran-3-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-3-yl)nicotinic acid is a compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of a tetrahydrofuran ring attached to the nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)nicotinic acid typically involves the condensation of nicotinic acid with tetrahydrofuran derivatives. One common method is the multicomponent synthesis, where ethyl β-(morpholin-4-yl)crotonate reacts with cyanothioacetamides, morpholine, and alkylating agents in ethanol at room temperature . The reaction proceeds through a series of steps, including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The tetrahydrofuran ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or receptor binding, leading to various biological effects. For example, it may influence redox reactions and metabolic pathways through its interaction with nicotinamide coenzymes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to nicotinamide coenzymes, involved in redox reactions.
Isonicotinic Acid: Similar structure but with different biological activities.
Indole Derivatives: Compounds with diverse biological and clinical applications.
Uniqueness
2-(Tetrahydrofuran-3-yl)nicotinic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(oxolan-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13) |
InChI Key |
PDAURJZBEVRSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.